molecular formula C18H27N3O2 B267519 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

Katalognummer B267519
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: LVACRHDJZBEQKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn leads to the inhibition of downstream signaling pathways. CK2 has been shown to play a role in many cellular processes, including the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and physiological effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high degree of selectivity for CK2, which reduces the risk of off-target effects. However, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new analogs of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in cancer patients. Additionally, there is interest in the development of combination therapies that include N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with other targeted agents or chemotherapy drugs. Finally, there is interest in the use of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in other diseases beyond cancer, including neurodegenerative diseases and viral infections.

Synthesemethoden

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-aminophenyl)cyclohexanecarboxamide to form the corresponding amide. This amide is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases, inflammatory diseases, and viral infections.

Eigenschaften

Produktname

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

Molekularformel

C18H27N3O2

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-[3-(cyclohexylcarbamoylamino)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)16(22)19-14-10-7-11-15(12-14)21-17(23)20-13-8-5-4-6-9-13/h7,10-13H,4-6,8-9H2,1-3H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

LVACRHDJZBEQKV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.